molecular formula C13H14N2O3 B6385692 (2,4)-Dihydroxy-5-(4-ethoxy-2-methylphenyl)pyrimidine, 95% CAS No. 1261896-47-2

(2,4)-Dihydroxy-5-(4-ethoxy-2-methylphenyl)pyrimidine, 95%

Cat. No. B6385692
CAS RN: 1261896-47-2
M. Wt: 246.26 g/mol
InChI Key: LAJRXLKLPIXHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4)-Dihydroxy-5-(4-ethoxy-2-methylphenyl)pyrimidine, 95% (2,4-DH-5-EPMP) is a synthetic compound that has been used in various scientific research applications. It has been studied for its biochemical and physiological effects and its potential use in laboratory experiments.

Scientific Research Applications

2,4-DH-5-EPMP has been used in various scientific research applications, such as in the study of the biochemical and physiological effects of drugs and other compounds. It has also been used in the study of enzyme inhibition, DNA binding, and protein folding. Additionally, it has been used in the study of the mechanisms of action of various drugs and compounds.

Mechanism of Action

The mechanism of action of 2,4-DH-5-EPMP is not yet fully understood. However, it has been proposed that the compound binds to a specific receptor in cells, which in turn triggers a cascade of biochemical reactions that lead to the desired effect. Additionally, it has been suggested that the compound may interact with DNA and proteins, leading to changes in gene expression and protein folding.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-DH-5-EPMP are still being studied. However, it has been suggested that the compound may have anti-inflammatory and antioxidant properties. Additionally, it has been proposed that the compound may have potential therapeutic applications in the treatment of certain diseases, such as cancer.

Advantages and Limitations for Lab Experiments

2,4-DH-5-EPMP has several advantages for use in laboratory experiments. It is a relatively stable compound that is easily synthesized and can be stored for long periods of time. Additionally, it is a relatively non-toxic compound that can be used in a wide range of experiments. However, it is important to note that the compound is still relatively new, and its effects are not yet fully understood. Therefore, it is important to use caution when using the compound in experiments.

Future Directions

The potential future directions of research on 2,4-DH-5-EPMP are numerous. Further research is needed to better understand the mechanism of action of the compound and its potential therapeutic applications. Additionally, further research is needed to determine the biochemical and physiological effects of the compound in different contexts. Additionally, further research is needed to identify potential new applications for the compound, such as in the development of new drugs or treatments for diseases. Finally, further research is needed to determine the optimal conditions for the synthesis and storage of the compound.

Synthesis Methods

2,4-DH-5-EPMP can be synthesized from 4-ethoxy-2-methylphenyl hydrazine and 2,4-dihydroxy-5-methylpyrimidine. The reaction is carried out in a mixture of acetonitrile and water. The starting materials are mixed in a flask and heated to 80-90°C. The reaction is then quenched with ice-cold water and the resulting product is filtered and dried.

properties

IUPAC Name

5-(4-ethoxy-2-methylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-18-9-4-5-10(8(2)6-9)11-7-14-13(17)15-12(11)16/h4-7H,3H2,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJRXLKLPIXHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CNC(=O)NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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